
5-(2-bromo-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-bromo-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BNPFAH and is a yellow crystalline powder. In
作用機序
The mechanism of action of BNPFAH involves the formation of a complex with the target molecule. In the case of copper ions, BNPFAH forms a complex with the copper ions, which results in a change in the fluorescence intensity. Similarly, in the case of Hg2+ ions, BNPFAH forms a complex with the Hg2+ ions, resulting in a change in the color of the solution. In the case of cancer cells, BNPFAH inhibits the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
BNPFAH has been shown to have minimal toxicity and no significant adverse effects on the biochemical and physiological systems of the body. However, further research is required to fully understand the long-term effects of BNPFAH on the body.
実験室実験の利点と制限
The advantages of using BNPFAH in lab experiments include its high sensitivity and selectivity, low toxicity, and ease of synthesis. However, the limitations of using BNPFAH include its limited solubility in water and the requirement for specialized instrumentation for its detection.
将来の方向性
There are several future directions for the research on BNPFAH. One possible direction is the development of BNPFAH-based sensors for the detection of other metal ions. Another direction is the investigation of the potential applications of BNPFAH in the field of medicine, such as the development of BNPFAH-based drugs for the treatment of cancer. Furthermore, the optimization of the synthesis method of BNPFAH and the investigation of its long-term effects on the body are also important future directions for research.
Conclusion:
In conclusion, 5-(2-bromo-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone is a compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on BNPFAH has the potential to lead to the development of new technologies and treatments that could have a significant impact on our lives.
合成法
The synthesis of BNPFAH involves the reaction of 2-bromo-4-nitrobenzaldehyde with furfural in the presence of hydrazine hydrate. The resulting compound is then treated with 4-bromophenylhydrazine to obtain BNPFAH. The yield of this reaction is around 70%.
科学的研究の応用
BNPFAH has shown potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of copper ions in water samples. BNPFAH has also been used as a colorimetric sensor for the detection of Hg2+ ions in aqueous solutions. Furthermore, BNPFAH has shown promising results in the field of cancer research as an inhibitor of the growth of cancer cells.
特性
IUPAC Name |
4-bromo-N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2N3O3/c18-11-1-3-12(4-2-11)21-20-10-14-6-8-17(25-14)15-7-5-13(22(23)24)9-16(15)19/h1-10,21H/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLKUZJNDSFUAC-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
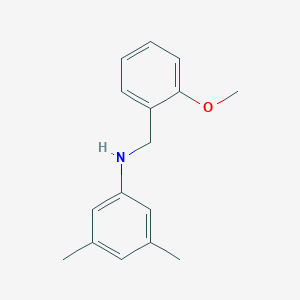
![1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)
![4-[4-(4-morpholinylcarbonyl)benzyl]morpholine](/img/structure/B5874156.png)
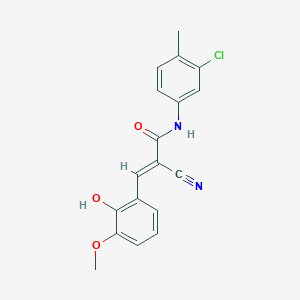


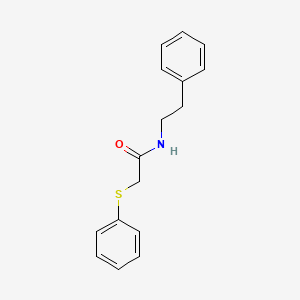
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)

![N-ethyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-methyl-2-propen-1-amine](/img/structure/B5874205.png)
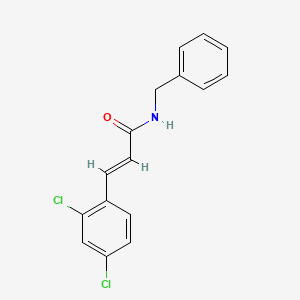
![2-[4-(benzylamino)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B5874213.png)
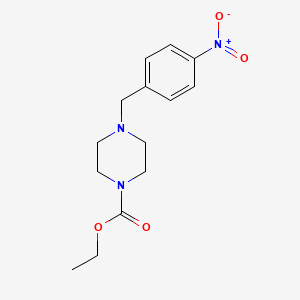
![2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5874229.png)
